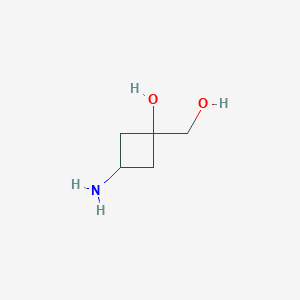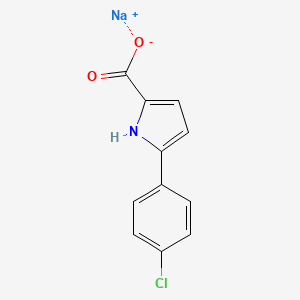
1,1,3,3-Tetrafluoropropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrafluoropropan-2-amine is an organic compound characterized by the presence of four fluorine atoms attached to a three-carbon chain with an amine group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-tetrafluoropropan-2-amine typically involves the fluorination of appropriate precursors. One common method is the reaction of 1,3-dichloropropane with hydrogen fluoride in the presence of a catalyst to produce 1,1,3,3-tetrafluoropropane, which is then aminated using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1,1,3,3-Tetrafluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
1,1,3,3-Tetrafluoropropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,3,3-tetrafluoropropan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3-Tetrafluoropropan-2-amine: A closely related compound with similar fluorination but different positional isomerism.
1,1,2,2-Tetrafluoropropan-2-amine: Another isomer with fluorine atoms in different positions.
1,1,3,3-Tetrafluoropropane: Lacks the amine group but shares the fluorinated carbon backbone.
Uniqueness
1,1,3,3-Tetrafluoropropan-2-amine is unique due to its specific arrangement of fluorine atoms and the presence of an amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C3H5F4N |
|---|---|
Molecular Weight |
131.07 g/mol |
IUPAC Name |
1,1,3,3-tetrafluoropropan-2-amine |
InChI |
InChI=1S/C3H5F4N/c4-2(5)1(8)3(6)7/h1-3H,8H2 |
InChI Key |
HZTOHTBRTKMNLG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)
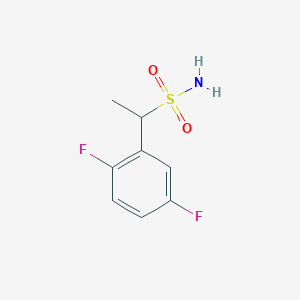
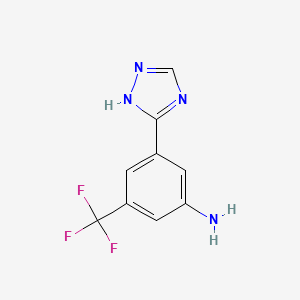
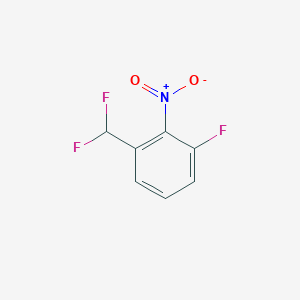
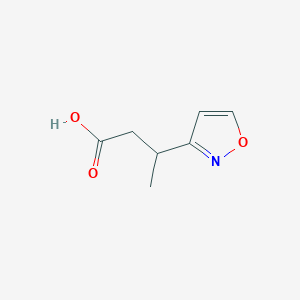
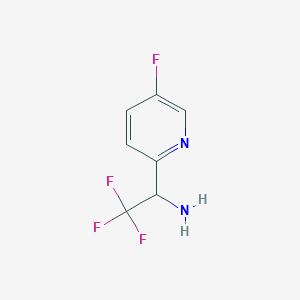
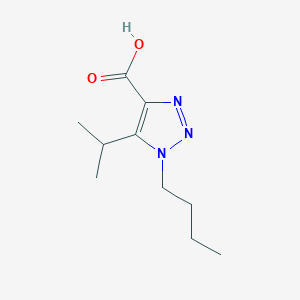
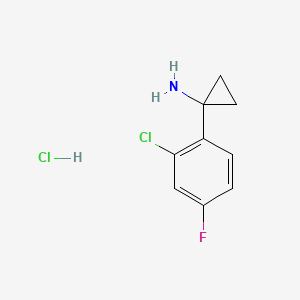

![2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)](/img/structure/B13529344.png)
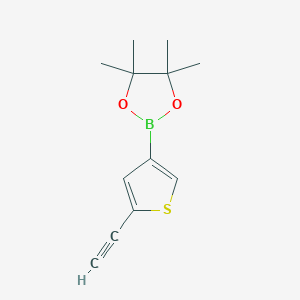
![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)
